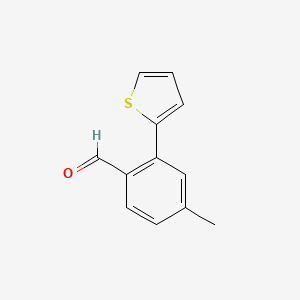

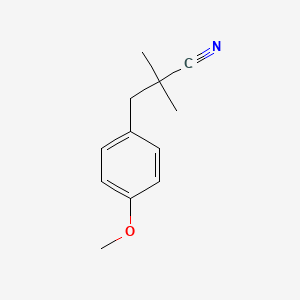

![molecular formula C7H8N4 B1406118 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine CAS No. 1368194-74-4](/img/structure/B1406118.png)

7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine

Übersicht

Beschreibung

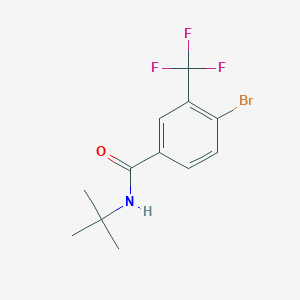

7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine is a heterocyclic molecule that can be utilized as a pharmaceutical building block . It is a part of the pyrrolopyrimidine class of compounds, which have shown pronounced cytotoxic activity . It has been used in the synthesis of various derivatives with potential antiviral activity against viruses like Zika .

Synthesis Analysis

The synthesis of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine and its derivatives often involves methylation and reaction with appropriate amines . For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine has been methylated with methyl iodide and reacted with an amine to give the respective 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidine compound .Molecular Structure Analysis

The molecular structure of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine is characterized by a pyrrolopyrimidine core . This core structure can be modified with various substituents to create a wide range of derivatives with different properties .Chemical Reactions Analysis

7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The different substituents on the molecule can significantly affect its reactivity and the types of reactions it can undergo .Physical And Chemical Properties Analysis

The physical and chemical properties of 7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine can vary depending on its specific structure and substituents . For example, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine, a related compound, appears as a white crystalline solid with a melting point range of approximately 214-217 °C .Wissenschaftliche Forschungsanwendungen

1. Inhibitors of P21-Activated Kinase 4

- Summary of Application: The compound is used as a competitive inhibitor of P21-Activated Kinase 4 (PAK4), which is associated with a variety of cancers .

- Methods of Application: The inhibitory mechanisms of four 7H-Pyrrolo[2,3-d]pyrimidine competitive inhibitors of PAK4 were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations .

- Results: The inhibitors had strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .

2. Multi-Targeted Kinase Inhibitors

- Summary of Application: The compound is used in the development of more potent and effective targeted kinase inhibitors (TKIs) .

- Methods of Application: A series of new compounds, specifically halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, were synthesized in three steps with high yields .

- Results: Among these novel compounds, promising cytotoxic effects were observed against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM .

3. Mps1 Inhibitors

- Summary of Application: The compound is used as an inhibitor of Mps1, a protein kinase involved in the control of the cell cycle .

- Methods of Application: A series of Mps1 inhibitors with 7H-Pyrrolo[2,3-d]pyrimidine structure were designed and synthesized using a scaffold hopping strategy .

- Results: The study revealed that one of the synthesized compounds is a potent Mps1 inhibitor (IC50 = 29 nM), which inhibited phosphorylation of Mps1 in vitro and in vivo .

4. Inhibitors of HPK1

- Summary of Application: The compound is used as an inhibitor of HPK1, a protein kinase involved in immune responses .

- Methods of Application: The compound was tested for its inhibitory activity against HPK1 .

- Results: The compound showed potent inhibitory activity against HPK1 with an IC50 value of 3.5 nM and favorable selectivity within a panel of kinases .

Safety And Hazards

Eigenschaften

IUPAC Name |

7H-pyrrolo[2,3-d]pyrimidin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4/c8-3-6-10-4-5-1-2-9-7(5)11-6/h1-2,4H,3,8H2,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQXACNBYZONFFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC(=NC=C21)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7H-Pyrrolo[2,3-d]pyrimidine-2-methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2-Bromo-3-fluorophenyl)methyl]-4-methylpiperidine](/img/structure/B1406040.png)

![3-Bromo-5-[(cyclobutylamino)methyl]aniline](/img/structure/B1406043.png)

![5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B1406045.png)